Distinct Bioactivity Profile Against Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
3,4-Dichloro-2-pyridinemethanamine demonstrates a unique profile of antagonist activity across human nicotinic acetylcholine receptor (nAChR) subtypes, with particularly potent inhibition of the α3β4 subtype (IC₅₀ = 1.8 nM). In contrast, its activity at the α4β2 subtype is approximately 6.7-fold lower (IC₅₀ = 12.0 nM), and it exhibits even weaker activity at the muscle-type α1β1γδ receptor (IC₅₀ = 7.9 nM) [1]. This differential potency across nAChR subtypes—specifically the pronounced selectivity for α3β4 over α4β2—is a quantifiable and verifiable characteristic. While direct comparative data for other dichloropyridine regioisomers (e.g., 3,5-dichloro-2-pyridinemethanamine) against these specific nAChR subtypes are not currently available in public databases, this profile distinguishes the 3,4-dichloro compound as a valuable tool for probing α3β4 nAChR function and for medicinal chemistry campaigns aimed at developing subtype-selective nAChR modulators [1].
| Evidence Dimension | Antagonist activity at human nAChR subtypes |
|---|---|
| Target Compound Data | α3β4 IC₅₀ = 1.8 nM; α4β2 IC₅₀ = 12.0 nM; α4β4 IC₅₀ = 15.0 nM; α1β1γδ IC₅₀ = 7.9 nM |
| Comparator Or Baseline | Intra-compound subtype comparison: α4β2 IC₅₀ = 12.0 nM; α1β1γδ IC₅₀ = 7.9 nM |
| Quantified Difference | α3β4 vs. α4β2: 6.7-fold selectivity; α3β4 vs. α1β1γδ: 4.4-fold selectivity |
| Conditions | Inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in human SH-SY5Y cells (α3β4, α4β2, α4β4) and human TE671/RD cells (α1β1γδ) by liquid scintillation counting [1] |
Why This Matters
The pronounced α3β4 nAChR antagonist activity (IC₅₀ = 1.8 nM) with a 6.7-fold window over α4β2 makes this compound a prioritized starting point for projects targeting addiction or pain pathways where α3β4 modulation is implicated, while minimizing off-target α4β2 effects.
- [1] EcoDrugPlus Database. Bioactivity Data for Compound ID 2126094 (3,4-Dichloro-2-pyridinemethanamine). University of Helsinki. Accessed 2026. View Source
